

Independent Validation of Published BMS-986458 Data: A Comparative Guide

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Compound of Interest

Compound Name: BMS-814580

Cat. No.: B15608418

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published performance data of BMS-986458, a first-in-class, orally bioavailable B-cell lymphoma 6 (BCL6) ligand-directed degrader, with other agents. The information is compiled from publicly available preclinical and clinical data to support independent validation and further research.

Mechanism of Action

BMS-986458 is a heterobifunctional molecule that induces the degradation of BCL6, a key transcription factor implicated in the pathogenesis of B-cell lymphomas.[1][2][3] It achieves this by simultaneously binding to the BCL6 protein and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BCL6.[2][4][5] This targeted degradation strategy offers a novel therapeutic approach for non-Hodgkin's lymphoma (NHL).[1][4]

Preclinical Efficacy

In vitro studies have demonstrated that BMS-986458 induces rapid and potent degradation of BCL6 in NHL cell lines, leading to broad anti-tumor effects in approximately 80% of BCL6-expressing cell lines.[4][5] Furthermore, transcriptomic analysis revealed that BCL6 degradation modulates pathways associated with cell-cycle checkpoints, anti-proliferative signaling, and interferon responses.[4][5] A notable finding is the upregulation of CD20

expression, a key therapeutic target in B-cell malignancies, suggesting a potential for synergistic combinations with anti-CD20 antibodies.[4][5]

In vivo studies using cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of relapsed/refractory diffuse large B-cell lymphoma (DLBCL) have shown that once-daily oral administration of BMS-986458 leads to significant tumor regression and improved survival.[4][5]

Clinical Data

BMS-986458 is currently being evaluated in a Phase 1/2 clinical trial (NCT06090539) as a monotherapy and in combination with other anti-lymphoma agents in patients with relapsed or refractory NHL.[6][7][8]

Table 1: Preliminary Clinical Efficacy of BMS-986458 in Relapsed/Refractory Non-Hodgkin's Lymphoma

Indication	Overall Response Rate (ORR)	Complete Response Rate (CRR)
All NHL Patients	65%	21%
DLBCL	54%	7%
Follicular Lymphoma (FL)	80%	40%

Data from the dose-escalation portion of the Phase 1/2 study presented at the 67th American Society of Hematology (ASH) Annual Meeting in December 2025.[9][10]

Safety and Tolerability

Initial clinical findings from the first-in-human study, involving 31 heavily pre-treated patients, indicate that BMS-986458 is well-tolerated.[11] The most common treatment-related adverse events (TRAEs) were low-grade, including arthralgia (19.4%) and fatigue (16.1%).[11] Notably, no grade ≥ 3 treatment-related cytopenias or discontinuations due to treatment-related adverse events were observed.[11] Non-clinical safety studies in dogs over 28 days also showed the compound to be well-tolerated.[4][5]

Comparison with Other BCL6-Targeting Agents

While direct comparative trial data is not yet available, a comparison with other agents in development, such as the investigational CELMoD™ agent golcadomide (also from Bristol Myers Squibb), can provide context.

Table 2: Comparison of Preliminary Clinical Efficacy: BMS-986458 vs. Golcadomide (in combination therapy)

Agent	Combination	Indication	Overall Response Rate (ORR)	Complete Response Rate (CRR)
BMS-986458	Monotherapy	R/R Follicular Lymphoma	80%	40%
Golcadomide	+ Rituximab	R/R Follicular Lymphoma	97%	78%
BMS-986458	Monotherapy	R/R DLBCL	54%	7%
Golcadomide	+ R-CHOP	Previously Untreated Aggressive B-cell Lymphoma	-	88% (Complete Metabolic Response)

It is important to note that these are preliminary results from different studies and patient populations, and direct comparisons should be made with caution.[\[9\]](#)[\[10\]](#)

Experimental Protocols

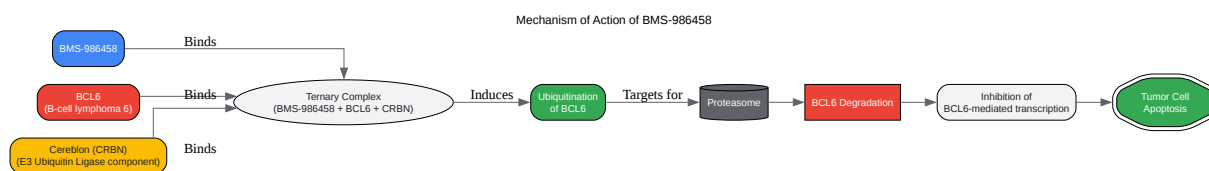
Detailed experimental protocols for the preclinical studies are described in the primary publications. Key methodologies would include:

- **Cell Viability Assays:** To determine the anti-proliferative effects of BMS-986458 on various NHL cell lines.
- **Western Blotting/Immunoblotting:** To quantify the degradation of BCL6 protein in treated cells.

- Flow Cytometry: To analyze the expression of cell surface markers like CD20.
- Xenograft Models: To evaluate the in vivo anti-tumor efficacy, where human NHL cells are implanted into immunocompromised mice.
- Pharmacokinetic and Pharmacodynamic (PK/PD) Analyses: To assess the drug's absorption, distribution, metabolism, and excretion, and its effect on BCL6 levels in the body.

Visualizations

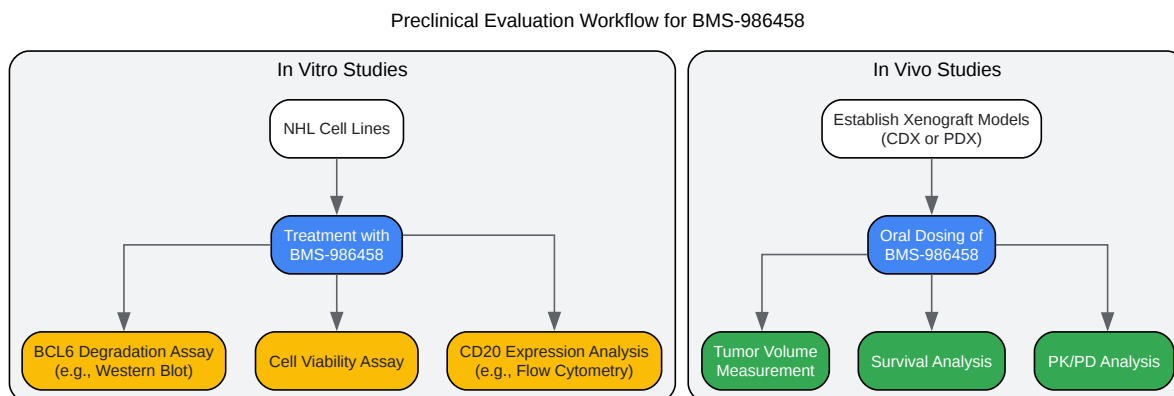
Signaling Pathway of BMS-986458



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Caption: Mechanism of action of BMS-986458.

Experimental Workflow for Preclinical Evaluation



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Caption: Preclinical evaluation workflow for BMS-986458.

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